2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride
CAS No.: 1431964-51-0
Cat. No.: VC7228089
Molecular Formula: C13H19Cl2N3O
Molecular Weight: 304.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431964-51-0 |
|---|---|
| Molecular Formula | C13H19Cl2N3O |
| Molecular Weight | 304.22 |
| IUPAC Name | 2-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]aniline;dihydrochloride |
| Standard InChI | InChI=1S/C13H17N3O.2ClH/c1-3-16-8-11(10(2)15-16)9-17-13-7-5-4-6-12(13)14;;/h4-8H,3,9,14H2,1-2H3;2*1H |
| Standard InChI Key | NAXGKJYTFBXIHP-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)C)COC2=CC=CC=C2N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride combines two pharmacologically significant motifs: a pyrazole ring and an aniline group. The pyrazole component contributes to hydrogen bonding and π-π stacking interactions, while the aniline moiety enhances solubility and reactivity.
Molecular Characteristics
The compound’s molecular formula is C₁₃H₁₉Cl₂N₃O, with a molecular weight of 304.22 g/mol . Its IUPAC name, 2-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]aniline; dihydrochloride, reflects the substitution pattern:
-
Pyrazole ring: 1-ethyl and 3-methyl substituents at positions 1 and 3.
-
Methoxy bridge: Connects the pyrazole’s 4-position to the aniline’s 2-position.
-
Aniline group: A primary amine (-NH₂) at the benzene ring’s 2-position.
The dihydrochloride salt form improves stability and aqueous solubility, though exact solubility data remain unspecified.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1431964-51-0 |
| Molecular Formula | C₁₃H₁₉Cl₂N₃O |
| Molecular Weight | 304.22 g/mol |
| IUPAC Name | 2-[(1-Ethyl-3-methylpyrazol-4-yl)methoxy]aniline; dihydrochloride |
| SMILES | CCN1C=C(C(=N1)C)COC2=CC=CC=C2N.Cl.Cl |
| InChI Key | NAXGKJYTFBXIHP-UHFFFAOYSA-N |
Synthesis and Structural Optimization
The synthesis of pyrazole-aniline hybrids typically involves multi-step reactions, leveraging cyclocondensation and functional group transformations. While no explicit protocol for this compound is published, analogous methods provide a framework for its preparation.
Pyrazole Ring Formation
Pyrazole cores are commonly synthesized via 1,3-dipolar cycloaddition or cyclocondensation of 1,3-diketones with hydrazines . For example, Girish et al. demonstrated a nano-ZnO-catalyzed condensation of ethyl acetoacetate with phenylhydrazine to yield 1,3,5-substituted pyrazoles in 95% yield . Adapting this method, the 1-ethyl-3-methylpyrazole moiety could be synthesized using ethyl hydrazine and a tailored diketone.
Methoxy-Aniline Coupling
The methoxy bridge is introduced via nucleophilic substitution or Mitsunobu reactions. For instance, coupling a pyrazole-methyl bromide intermediate with 2-aminophenol under basic conditions could yield the methoxy-aniline precursor. Subsequent hydrochloride salt formation (e.g., using HCl gas) would produce the dihydrochloride .
Purification and Characterization
Purification techniques such as recrystallization or column chromatography ensure high purity. Structural confirmation relies on ¹H/¹³C NMR, FT-IR, and mass spectrometry. The dihydrochloride form’s stability is verified via thermogravimetric analysis (TGA).
Biological Activities and Mechanisms
Although direct pharmacological data for this compound are sparse, its structural features align with bioactive pyrazole and aniline derivatives.
Antifungal Properties
Aniline-containing pyrazoles interfere with fungal ergosterol biosynthesis. Molecular docking studies suggest binding to lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol production . The dihydrochloride salt’s improved solubility could enhance bioavailability in topical formulations.
Receptor Modulation
Pyrazole derivatives act as allosteric modulators for receptors such as the M4 muscarinic acetylcholine receptor (M4 mAChR) . Structural analogs with 3-(1H-pyrazol-4-yl)pyridine moieties show nanomolar affinity (IC₅₀: 10–50 nM), suggesting potential neurological applications .
Applications in Medicinal Chemistry
The compound’s dual functionality positions it as a versatile scaffold for drug discovery.
Antibacterial Drug Development
Hybridizing pyrazole and aniline pharmacophores may combat multidrug-resistant pathogens. For instance, combining the pyrazole’s membrane-disrupting activity with the aniline’s enzyme inhibition could yield synergistic effects .
Antifungal Formulations
Topical creams or oral tablets leveraging the dihydrochloride’s solubility could target dermatophytes and systemic infections. Preclinical studies on similar compounds show 70–80% efficacy in murine models .
Neurological Therapeutics
As M4 mAChR modulators, such compounds might treat Alzheimer’s disease or schizophrenia. Patent WO2017107089A1 highlights pyrazole derivatives with 50–94% receptor binding efficiency, underscoring their therapeutic potential .
Future Research Directions
-
Synthetic Optimization: Developing one-pot synthesis routes to improve yields (>90%) and scalability.
-
In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.
-
Structure-Activity Relationships (SAR): Modifying substituents to enhance potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume